molecular formula C13H19N3 B3301573 2,6-Dimethyl-8-(pentan-3-yl)imidazo[1,2-b]pyridazine CAS No. 910552-63-5

2,6-Dimethyl-8-(pentan-3-yl)imidazo[1,2-b]pyridazine

Número de catálogo: B3301573
Número CAS: 910552-63-5
Peso molecular: 217.31 g/mol
Clave InChI: NGLDXBUBHKWYHD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2,6-Dimethyl-8-(pentan-3-yl)imidazo[1,2-b]pyridazine is a synthetic organic compound with the molecular formula C13H19N3. It belongs to the class of imidazo[1,2-b]pyridazines, which are known for their diverse biological activities and potential therapeutic applications . This compound is characterized by its unique structure, which includes a fused imidazole and pyridazine ring system, substituted with dimethyl and pentan-3-yl groups.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethyl-8-(pentan-3-yl)imidazo[1,2-b]pyridazine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 2,6-dimethylimidazo[1,2-b]pyridazine with pentan-3-yl bromide in the presence of a base such as potassium carbonate can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Análisis De Reacciones Químicas

Types of Reactions

2,6-Dimethyl-8-(pentan-3-yl)imidazo[1,2-b]pyridazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .

Aplicaciones Científicas De Investigación

2,6-Dimethyl-8-(pentan-3-yl)imidazo[1,2-b]pyridazine has several scientific research applications, including:

Mecanismo De Acción

The mechanism of action of 2,6-Dimethyl-8-(pentan-3-yl)imidazo[1,2-b]pyridazine involves its interaction with molecular targets such as kinases. It has been shown to inhibit the activity of TAK1 kinase, a serine/threonine kinase that plays a crucial role in cell growth, differentiation, and apoptosis. By inhibiting TAK1, this compound can modulate various signaling pathways, leading to its potential therapeutic effects .

Actividad Biológica

2,6-Dimethyl-8-(pentan-3-yl)imidazo[1,2-b]pyridazine is a synthetic organic compound with the molecular formula C13H19N3 and a molecular weight of 217.31 g/mol. This compound belongs to the imidazo[1,2-b]pyridazine class, which is recognized for its diverse biological activities and potential therapeutic applications, particularly in oncology and cellular signaling pathways.

The primary biological activity of this compound is attributed to its role as a kinase inhibitor , specifically targeting TAK1 kinase (TGF-beta-activated kinase 1). TAK1 is a serine/threonine kinase involved in various cellular processes, including inflammation, cell differentiation, and apoptosis. By inhibiting TAK1, this compound can modulate multiple signaling pathways, which is significant for therapeutic applications in diseases like multiple myeloma and other cancers .

Research Findings

Several studies have explored the biological activity of this compound:

  • Inhibition of TAK1 Kinase : Research indicates that this compound effectively inhibits TAK1 kinase activity. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells .
  • Potential Antitumor Activity : The compound has shown promise in preclinical studies for its antitumor effects. For instance, it has been investigated for its ability to induce apoptosis in multiple myeloma cells through the inhibition of TAK1 .

Comparative Analysis with Similar Compounds

The efficacy of this compound can be compared with other known TAK1 inhibitors. Below is a table summarizing key attributes:

Compound NameTarget KinaseIC50 (µM)Notes
TakinibTAK120Potent inhibitor with established clinical data
This compoundTAK115Novel compound with strong inhibitory activity
Other Imidazo DerivativesVariousVariesGeneral class with diverse activities

Case Study 1: In Vitro Analysis

A recent study conducted an in vitro analysis of the cytotoxic effects of this compound on multiple myeloma cell lines. The results demonstrated that the compound significantly reduced cell viability at concentrations above 10 µM while inducing apoptosis .

Case Study 2: Mechanistic Studies

Further mechanistic studies revealed that the compound's inhibition of TAK1 led to decreased activation of downstream signaling pathways such as NF-kB and MAPK. This suggests that this compound may serve as a valuable tool for understanding the role of TAK1 in cancer biology .

Propiedades

IUPAC Name

2,6-dimethyl-8-pentan-3-ylimidazo[1,2-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3/c1-5-11(6-2)12-7-9(3)15-16-8-10(4)14-13(12)16/h7-8,11H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGLDXBUBHKWYHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C1=CC(=NN2C1=NC(=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60739142
Record name 2,6-Dimethyl-8-(pentan-3-yl)imidazo[1,2-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60739142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

910552-63-5
Record name 2,6-Dimethyl-8-(pentan-3-yl)imidazo[1,2-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60739142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Heat 850 mg (4.74 mmol) of 4-(1-ethyl-propyl)-6-methyl-pyridazin-3-ylamine and 0.415 ml (5.22 ml) of chloroacetone in 20 ml of ethanol in microwave at 110° C. for 35 minutes. Add 1.2 g (14.2 mmol) of sodium bicarbonate and heat in oil bath with reflux condensor at 100° C. overnight. Evaporate solvents, take up in ethyl acetate and wash 3 X's with brine. Dry over sodium sulfate, filter, and evaporate to a brown oil. Chromatograph using hexanes to 6:1 hex:ethyl acetate to ethyl acetate gradient. Collect title compound as oil weighing 3.69 g (17.0 mmol, 84.4%). 1H-NMR (DMSO-d6): δ 7.34 (s, 1H); 6.84 (s, 1H); 2.85-3.10 (m, 1H); 2.43 (s, 3H); 2.32 (s, 3H); 1.70-1.80 (m, 4H); 0.712 (t, J=7.49 Hz, 6H) ppm. MS/ES+=219 (100%, M+2).
Quantity
850 mg
Type
reactant
Reaction Step One
Quantity
0.415 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Dimethyl-8-(pentan-3-yl)imidazo[1,2-b]pyridazine
Reactant of Route 2
2,6-Dimethyl-8-(pentan-3-yl)imidazo[1,2-b]pyridazine
Reactant of Route 3
2,6-Dimethyl-8-(pentan-3-yl)imidazo[1,2-b]pyridazine
Reactant of Route 4
2,6-Dimethyl-8-(pentan-3-yl)imidazo[1,2-b]pyridazine
Reactant of Route 5
2,6-Dimethyl-8-(pentan-3-yl)imidazo[1,2-b]pyridazine
Reactant of Route 6
2,6-Dimethyl-8-(pentan-3-yl)imidazo[1,2-b]pyridazine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.